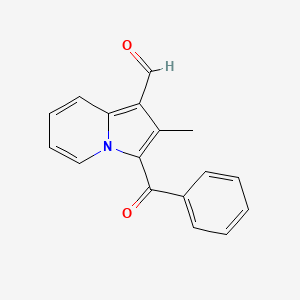

3-Benzoyl-2-methylindolizine-1-carbaldehyde

Description

3-Benzoyl-2-methylindolizine-1-carbaldehyde (CAS: 685891-11-6) is an indolizine derivative characterized by a benzoyl group at position 3, a methyl substituent at position 2, and a carbaldehyde functional group at position 1. Its molecular formula is C₁₇H₁₃NO₂, with an average molecular mass of 263.296 g/mol and a monoisotopic mass of 263.094629 g/mol .

Its structural features—particularly the electron-withdrawing benzoyl group and reactive aldehyde—make it a candidate for further functionalization or as an intermediate in organic synthesis.

Properties

IUPAC Name |

3-benzoyl-2-methylindolizine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-14(11-19)15-9-5-6-10-18(15)16(12)17(20)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKTMRPVVOSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Benzoyl-2-methylindolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Chemical Reactions Analysis

3-Benzoyl-2-methylindolizine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

Chemistry

3-Benzoyl-2-methylindolizine-1-carbaldehyde serves as a crucial building block in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating more complex organic molecules. Additionally, it can be used as a reagent in various organic reactions, facilitating the development of new synthetic methodologies.

Biology

In biological research, this compound is utilized in proteomics to study protein interactions and modifications. The aldehyde group allows for the formation of Schiff bases with amines, which are useful for investigating protein-ligand interactions. This property is particularly relevant for exploring enzyme mechanisms and drug design.

Medicine

While this compound is not directly used as a pharmaceutical agent, it acts as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are critical targets for developing novel anti-inflammatory medications .

Antimicrobial Activity

A study evaluated various indolizine derivatives, including those related to this compound, for their antimicrobial properties against Staphylococcus aureus and Candida albicans. One derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this class of compounds .

COX-2 Inhibition

Research focused on synthesizing methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate analogues demonstrated their effectiveness as selective COX-2 inhibitors. These findings suggest that derivatives of this compound could be explored further for their anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-methylindolizine-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form Schiff bases with amines, which is useful in studying protein-ligand interactions. The benzoyl group can participate in various electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogues of Indolizine Derivatives

Key structural analogues include ethyl-substituted indolizine carboxylates and chloro-substituted indole carbaldehydes. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure and Functional Groups

- Indolizine vs. Indole Backbone: The target compound and ethyl carboxylate derivatives (Table 1, row 2) share an indolizine core, while 2-chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde (row 3) uses an indole backbone.

- Substituent Effects :

- The benzoyl group at position 3 in the target compound may stabilize the structure via conjugation, whereas chloro-substituted benzoyl groups (row 3) increase electrophilicity and reactivity .

- The carbaldehyde group in the target compound offers a site for nucleophilic addition, unlike the ethyl carboxylate in row 2 derivatives, which may improve solubility .

Biological Activity

3-Benzoyl-2-methylindolizine-1-carbaldehyde (CAS No.: 685891-11-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indolizine precursors with benzoyl chloride or related compounds. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm its structure and purity.

Biological Activity

1. Anti-inflammatory Properties

Research has indicated that indolizine derivatives, including this compound, exhibit significant anti-inflammatory activity. A study evaluated a series of substituted indolizines for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

The compound demonstrated promising results comparable to established NSAIDs like indomethacin, indicating its potential as a lead compound for anti-inflammatory drug development.

2. Antimicrobial Activity

Indolizine derivatives have also been studied for their antimicrobial properties. In vitro assays showed that this compound exhibited activity against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Pseudomonas aeruginosa | Positive |

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents, particularly against resistant strains.

3. Anticancer Potential

The anticancer activity of indolizine derivatives has been explored extensively. A recent study highlighted that compounds similar to this compound showed substantial in vitro anti-proliferative effects against various cancer cell lines:

These results indicate a potential role in cancer therapy, warranting further investigation into their mechanisms of action and efficacy.

Case Studies

Several case studies have documented the biological activities of indolizine derivatives:

- Study on COX-2 Inhibition : A series of synthesized indolizines were screened for COX-2 inhibitory activity, with some compounds showing IC50 values comparable to known inhibitors like celecoxib and indomethacin, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Evaluation : A comprehensive evaluation of various indolizine derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzoyl-2-methylindolizine-1-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of indolizine derivatives typically involves multi-step reactions. For example, analogous compounds like ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylates are synthesized via cyclization between pyridinium bromides and alkynes in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. Reaction parameters such as solvent polarity (e.g., DMF vs. dichloromethane), temperature (room temperature vs. 50°C), and catalyst choice (e.g., MnO₂ for oxidation steps) significantly impact yield and purity. For instance, MnO₂-mediated oxidations in dichloromethane achieved 85% yield in 2 hours for similar aldehydes .

Q. What analytical techniques are most effective for characterizing the aldehyde and benzoyl groups in this compound?

- Methodological Answer :

- IR Spectroscopy : The aldehyde group (C=O stretch) appears at ~1710 cm⁻¹, while the benzoyl carbonyl absorbs near 1672 cm⁻¹. These peaks help distinguish between substituents .

- LC-MS (ESI) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and functional group stability .

- ¹H/¹³C NMR : The aldehyde proton resonates as a singlet at δ ~10 ppm, and benzoyl carbonyl carbons appear at δ ~190 ppm. Coupling patterns in the aromatic region (δ 7–8 ppm) confirm substitution positions .

Advanced Research Questions

Q. How do structural modifications at specific positions of the indolizine core affect the compound’s biological activity?

- Methodological Answer :

- Position 2 (Methyl Group) : Methylation at position 2 enhances solubility and alters steric hindrance, potentially improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase inhibition) .

- Position 3 (Benzoyl Group) : Electron-withdrawing substituents (e.g., bromo, nitro) on the benzoyl ring increase electrophilicity, enhancing reactivity in nucleophilic addition reactions. Fluorinated analogs (e.g., 4-fluorophenyl) show improved bioavailability due to increased metabolic stability .

- Position 1 (Aldehyde) : The aldehyde group serves as a site for Schiff base formation, enabling conjugation with amines in biomolecules. Reduction to alcohol derivatives (e.g., using NaBH₄) can modulate toxicity profiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .

- Dose-Response Studies : Test across a concentration gradient (e.g., 10–80 µg/mL) to identify non-linear effects, as seen in anticancer assays against SiHa cells .

- Comparative Structural Analysis : Cross-reference activity data with analogs (e.g., 2-azido or 7-methyl derivatives) to isolate substituent-specific effects .

Q. What are the key considerations in designing derivatives of this compound for targeted therapeutic applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzoyl group with heteroaromatic rings (e.g., pyridine) to improve target selectivity while retaining π-π stacking interactions .

- Pro-drug Strategies : Mask the aldehyde as an acetal to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or topoisomerase II, validated by in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.